2-Ethylphenyl isothiocyanate

Description

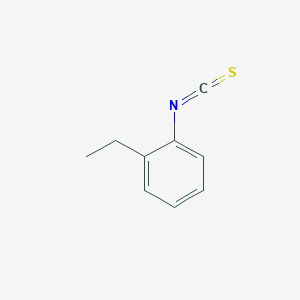

Structure

3D Structure

Propriétés

IUPAC Name |

1-ethyl-2-isothiocyanatobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NS/c1-2-8-5-3-4-6-9(8)10-7-11/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVAFDUCMHLFDIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40383824 | |

| Record name | 2-Ethylphenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40383824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19241-19-1 | |

| Record name | 1-Ethyl-2-isothiocyanatobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19241-19-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethylphenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40383824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Ethylphenyl isothiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Ethylphenyl Isothiocyanate

Strategies for Carbon-Nitrogen and Carbon-Sulfur Bond Formation in Isothiocyanates

The construction of the isothiocyanate functionality fundamentally involves the formation of a carbon-nitrogen (C-N) double bond and a carbon-sulfur (C-S) double bond. A predominant and widely adopted strategy for synthesizing isothiocyanates, including 2-ethylphenyl isothiocyanate, commences with primary amines. chemrxiv.orgrsc.org This approach typically involves the reaction of the primary amine with carbon disulfide in the presence of a base to form a dithiocarbamate (B8719985) salt intermediate. chemrxiv.orgrsc.org The subsequent and crucial step is the desulfurization of this intermediate, which leads to the formation of the target isothiocyanate. chemrxiv.orgrsc.org

This two-step, often one-pot, procedure is favored due to its operational simplicity and the ready availability of starting materials. researchgate.netmdpi.com The key to the success of this methodology lies in the choice of the desulfurating agent, which dictates the reaction conditions, efficiency, and substrate scope. mdpi.comresearchgate.net Various reagents have been developed and employed for this purpose, each with its own set of advantages and limitations. The general mechanism involves the activation of the dithiocarbamate, facilitating the elimination of a sulfur-containing byproduct and the concurrent formation of the isothiocyanate's characteristic heteroallene system.

Synthesis via Primary Amine Precursors

The synthesis of this compound from its corresponding primary amine, 2-ethylaniline (B167055), serves as a representative example of the dithiocarbamate-based approach. The initial step involves the reaction of 2-ethylaniline with carbon disulfide (CS₂) and a base to generate the 2-ethylphenyl dithiocarbamate salt in situ. researchgate.netorganic-chemistry.org This intermediate is then subjected to decomposition using a desulfurating agent to yield the final product.

Dithiocarbamate Salt Intermediates and Desulfurization Approaches

The formation of the dithiocarbamate salt is a critical prelude to the synthesis of the isothiocyanate. This intermediate is typically not isolated but is generated and consumed in a one-pot reaction. nih.govthieme-connect.com The efficiency of the subsequent desulfurization step is paramount for achieving high yields of the desired isothiocyanate. A variety of desulfurating agents have been explored, each influencing the reaction conditions and outcomes.

Lead nitrate (B79036) has been historically used as a desulfurating agent for the conversion of dithiocarbamate salts to isothiocyanates. chemrxiv.orgrsc.orgnih.govsci-hub.se The reaction involves the oxidation of the dithiocarbamate by lead(II) ions. sci-hub.se For instance, ammonium (B1175870) phenyldithiocarbamate can be converted to phenyl isothiocyanate using lead nitrate. sci-hub.se While effective, the use of heavy metal reagents like lead nitrate raises environmental and toxicity concerns, prompting the development of more benign alternatives. semanticscholar.org

Table 1: Lead Nitrate Mediated Decomposition

| Reactant | Reagent | Product | Significance |

| Ammonium phenyldithiocarbamate | Lead Nitrate | Phenyl isothiocyanate | Demonstrates the use of a heavy metal salt for desulfurization. sci-hub.se |

Tosyl chloride (TsCl) has emerged as a facile and efficient reagent for the decomposition of in situ generated dithiocarbamic acid salts. researchgate.netorganic-chemistry.orgnih.govtandfonline.com This method offers a general protocol for preparing a wide range of alkyl and aryl isothiocyanates in good to excellent yields. researchgate.netorganic-chemistry.org The reaction of an amine with carbon disulfide and a base like triethylamine (B128534) generates the dithiocarbamate salt, which is then treated with tosyl chloride. researchgate.netorganic-chemistry.org This method is advantageous as it proceeds under mild conditions and often completes within a short timeframe. organic-chemistry.org For many substrates, the reaction is efficient at room temperature. organic-chemistry.org

Table 2: Tosyl Chloride Mediated Decomposition of Dithiocarbamates

| Starting Amine | Base | Solvent | Reaction Time | Yield (%) |

| Alkyl and Aryl Amines | Triethylamine | Not specified | 30 minutes | 75-97 nih.gov |

Data represents a general protocol and may vary for specific substrates.

A notable advancement in the synthesis of isothiocyanates involves the use of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine, TCT), which acts as a desulfurylation reagent under aqueous conditions. researchgate.netd-nb.infonih.govresearchgate.netnih.gov This method provides a general and facile one-pot protocol for a broad range of alkyl and aryl isothiocyanates from their corresponding primary amines. d-nb.infonih.govnih.gov The process involves the in situ generation of a dithiocarbamate salt by reacting the amine with CS₂ in an aqueous solution of a base, such as potassium carbonate. d-nb.infonih.gov The subsequent addition of a solution of TCT in an organic solvent like dichloromethane (B109758) promotes the desulfurization to yield the isothiocyanate. beilstein-journals.org This method is particularly attractive due to its use of affordable and less toxic reagents and its applicability to large-scale synthesis. researchgate.netd-nb.info The choice of solvent is crucial, especially for less reactive, electron-deficient substrates. researchgate.netd-nb.info

Table 3: Cyanuric Acid Mediated Synthesis of Isothiocyanates

| Amine Substrate | Base | Desulfurylation Reagent | Solvent System | Key Feature |

| Primary Alkyl and Arylamines | Potassium Carbonate | Cyanuric Chloride (TCT) | Water/Dichloromethane | Facile, one-pot, aqueous conditions. d-nb.infonih.govnih.gov |

A study on the synthesis of 2-methylphenyl isothiocyanate, a compound structurally similar to this compound, reported a 95% yield using this method. beilstein-journals.org

A highly efficient and environmentally benign protocol for the synthesis of isothiocyanates involves the use of tetrapropylammonium (B79313) tribromide (TPATB) as a mild and non-toxic desulfurizing reagent. semanticscholar.orgdoaj.orgnih.govcbijournal.com This one-pot synthesis proceeds from dithiocarbamate salts formed from a variety of primary amines. semanticscholar.orgdoaj.orgnih.gov The reaction is typically carried out in a biphasic solvent system of water and ethyl acetate (B1210297) with sodium bicarbonate as the base. cbijournal.com The use of TPATB offers several advantages, including high yields, cost-effectiveness, and environmental acceptability of the reagents. semanticscholar.orgdoaj.orgcbijournal.com The methodology has been shown to be effective for substrates with both activating and deactivating substituents, as well as for sterically hindered amines. semanticscholar.org

Table 4: Tetrapropylammonium Tribromide (TPATB) in Isothiocyanate Synthesis

| Reagent | Key Features | Substrate Scope |

| Tetrapropylammonium Tribromide (TPATB) | Mild, efficient, non-toxic, cost-effective. semanticscholar.orgdoaj.orgnih.govcbijournal.com | Structurally diverse alkyl and aryl amines, including those with activating, deactivating, and sterically hindered groups. semanticscholar.org |

Zinc Peroxide as a Desulfurizing Agent

A clean, green, and efficient method for the synthesis of organic isothiocyanates, including aromatic variants like this compound, employs zinc peroxide as a desulfurizing agent. researchgate.netresearchgate.net This procedure involves the reaction of the primary amine (2-ethylaniline) with carbon disulfide, typically in the presence of liquid ammonia, to form an intermediate dithiocarbamate salt. researchgate.netresearchgate.net The subsequent addition of zinc peroxide under mild, room temperature conditions effectively promotes the desulfurization step to yield the final isothiocyanate. researchgate.netresearchgate.net

Research has indicated that zinc peroxide is a superior desulfurizing agent compared to many previously reported reagents. researchgate.netresearchgate.net This method is capable of producing linear, cyclic, and aromatic isothiocyanates in high yields. researchgate.netresearchgate.net The "green" aspect of this synthesis stems from its mild conditions and the nature of the reagents used. researchgate.net

Electrochemical Synthesis from Amines and Carbon Disulfide

A plausible mechanism involves the oxidation of the dithiocarbamate salt at the anode to generate a thiocarbamyl cation, which then rapidly deprotonates to form the desired this compound. gre.ac.uk A key advantage of this method is that it can be performed without a supporting electrolyte, simplifying the reaction setup and workup. organic-chemistry.orggre.ac.uk

Table 1: Optimized Conditions for Electrochemical Isothiocyanate Synthesis

| Parameter | Condition | Rationale/Finding |

|---|---|---|

| Anode | Carbon Graphite | Effective for the oxidation of the dithiocarbamate salt. organic-chemistry.org |

| Cathode | Nickel | Low hydrogen overpotential, regenerates the free amine. gre.ac.uk |

| Solvent | Methanol (for alkyl amines), DCM (for aryl amines) | Optimized for substrate solubility and reaction efficiency. organic-chemistry.org |

| Base | DBU (for aniline (B41778) derivatives) | Required for efficient conversion of less reactive aromatic amines. organic-chemistry.orggre.ac.uk |

| Current | 5 mA (constant) | A low current provides high yields and good control over the reaction. organic-chemistry.org |

| Charge | 2.2 F/mol | Sufficient charge to drive the reaction to completion. organic-chemistry.org |

This electrochemical approach is characterized by its high yields, broad functional group tolerance, and environmentally friendly profile. organic-chemistry.org

Photocatalyzed Methods for Isothiocyanate Formation

The application of photoredox catalysis has provided an efficient and mild pathway for the synthesis of both aliphatic and aromatic isothiocyanates. organic-chemistry.orgbohrium.com This approach utilizes visible light to catalyze the reaction between a primary amine, such as 2-ethylaniline, and carbon disulfide. organic-chemistry.org Photocatalyzed methods expand the scope of photocatalytic applications and offer a novel strategy for preparing these important organic building blocks. researchgate.netbohrium.com

In a typical photocatalyzed process, a suitable photocatalyst, upon irradiation with light, can facilitate the formation of radical intermediates from the amine and carbon disulfide. researchgate.net These intermediates then combine and eliminate sulfur to form the isothiocyanate product. The mild conditions, often at room temperature, allow for high functional group tolerance. organic-chemistry.org Merging photoredox catalysis with micellar catalysis has also been explored to promote such transformations in water, further enhancing the green credentials of the synthesis. nih.gov

Reactions with Thiocarbonyl Fluoride (B91410) and Related Reagents

An alternative to carbon disulfide-based methods involves the use of thiocarbonyl fluoride (CF₂=S) as a thiocarbonyl transfer agent. rsc.org A significant advantage of this approach is that the highly toxic and low-boiling point thiocarbonyl fluoride can be generated in situ, avoiding the hazards associated with its storage and handling. cas.cn

One method generates thiocarbonyl fluoride from the reaction of difluorocarbene with elemental sulfur (S₈). cas.cn The difluorocarbene itself can be produced from a stable precursor. cas.cn Once formed, the thiocarbonyl fluoride reacts rapidly with primary amines, including various arylamines, to yield the corresponding isothiocyanates in high yields. cas.cn The reactions are typically fast and demonstrate a high tolerance for different functional groups. cas.cn

Another strategy utilizes readily available reagents like trimethyl(trifluoromethyl)silane (CF₃SiMe₃), elemental sulfur, and potassium fluoride (KF) to generate the thiocarbonylating agent at room temperature. nih.gov This system efficiently converts primary amines into isothiocyanates with broad substrate scope and good functional group compatibility. nih.gov

Synthesis from Other Nitrogen Functional Groups (Type B Reactions)

While the majority of synthetic routes to this compound start from the corresponding primary amine (a Type A reaction), alternative pathways known as Type B reactions commence from other nitrogen-containing functional groups. rsc.orgchemrxiv.org These methods are less common but expand the diversity of available starting materials. rsc.orgresearchgate.net

Potential nitrogen functional groups that can serve as precursors include:

Isocyanides: These can be converted to isothiocyanates through reactions with sulfur sources.

Azides: Transformation of an azide (B81097) group can lead to the formation of the isothiocyanate functionality.

Nitrile Oxides and Chloroximes: These have also been reported as starting points for isothiocyanate synthesis. chemrxiv.org

For instance, a protocol for forming substituted aminothiatriazoles involves thiocarbamoylimidazolium salts, which are derived from amines but act as thiocarbamoyl cation equivalents. scholaris.ca This highlights how intermediate nitrogen functional groups can be harnessed for complex syntheses, a principle applicable to Type B reactions for isothiocyanate formation. scholaris.ca

Optimization of Synthetic Routes for Enhanced Yield and Purity

Optimizing the synthesis of this compound is crucial for its practical application, focusing on maximizing yield, ensuring high purity, and improving operational simplicity. nih.gov A key area for optimization is the desulfurization of the intermediate dithiocarbamate salt, which is common to many synthetic pathways. nih.gov

Strategies for optimization include:

Screening Desulfurizing Agents: A wide variety of agents beyond zinc peroxide exist, including tosyl chloride, ethyl chloroformate, hydrogen peroxide, and various metal-based reagents (e.g., cobalt(II) chloride, copper(II) sulfate). organic-chemistry.orgnih.gov The choice of agent can significantly impact yield, reaction time, and the impurity profile.

Choice of Base and Solvent: In methods involving the formation of dithiocarbamate salts, the choice of base is critical. For instance, using potassium carbonate (K₂CO₃) can be superior to sodium hydroxide (B78521) (NaOH) as it may lead to better solubility of the intermediate salt in aqueous media, facilitating a smoother reaction and easier workup. cbijournal.com

Avoiding Noxious Reagents: A major driver for optimization is the replacement of hazardous chemicals like thiophosgene (B130339). nih.gov Screening alternative thiocarbonyl sources, such as CS₂ with a suitable activator (e.g., iodine, di-tert-butyl dicarbonate), can lead to safer and more scalable processes with easier purification. nih.govcbijournal.com

By systematically evaluating these parameters, synthetic routes to this compound can be refined to be more efficient, cost-effective, and environmentally benign. nih.govcbijournal.com

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| 1,4-Diazabicyclo[2.2.2]octane (DABCO) |

| 2,4,6-trichloro-1,3,5-triazine (TCT) |

| 2-ethylaniline |

| This compound |

| 4-Dimethylaminopyridine (DMAP) |

| Carbon disulfide |

| Cobalt(II) chloride |

| Copper(II) sulfate |

| Di-tert-butyl dicarbonate |

| Difluorocarbene |

| Ethyl chloroformate |

| Hydrogen peroxide |

| Iodine |

| N,N'-diphenyl urea |

| Potassium carbonate |

| Potassium fluoride |

| Sodium hydroxide |

| Thiocarbonyl fluoride |

| Thiophosgene |

| Tosyl chloride |

| Trimethyl(trifluoromethyl)silane |

Influence of Reaction Time, Temperature, and Stoichiometry

The synthesis of aryl isothiocyanates, including this compound, typically proceeds via the reaction of the corresponding primary amine (2-ethylaniline) with a thiocarbonylating agent, most commonly carbon disulfide (CS₂), to form a dithiocarbamate salt intermediate. This intermediate is then decomposed to the isothiocyanate. The reaction time, temperature, and stoichiometry of the reactants are crucial parameters that must be carefully controlled to maximize the yield and purity of the final product. nih.gov

Reaction Time: The time required for the completion of the reaction is dependent on the reactivity of the starting amine and the reaction conditions. For electron-rich anilines, such as 2-ethylaniline, the formation of the dithiocarbamate intermediate is generally rapid. d-nb.info However, the subsequent decomposition step may require longer reaction times. In a one-pot synthesis of aryl isothiocyanates, the initial step of dithiocarbamate formation can take anywhere from 2 to 20 hours, depending on the specific substrate and conditions. d-nb.info For instance, in the synthesis of phenyl isothiocyanate, the initial reaction with carbon disulfide is typically stirred for several hours to ensure complete conversion of the aniline. beilstein-journals.org

Temperature: Temperature plays a significant role in both the rate of reaction and the stability of the intermediate and final products. The formation of the dithiocarbamate salt is often carried out at room temperature or below to control the exothermic reaction between the amine and carbon disulfide. beilstein-journals.org However, for less reactive amines or to accelerate the reaction, moderate heating may be employed. For example, in the synthesis of certain electron-deficient aryl isothiocyanates, the reaction temperature may be raised to 40°C. d-nb.info Conversely, the decomposition of the dithiocarbamate salt is often performed at a lower temperature (e.g., 0°C) before subsequent steps to minimize side reactions. beilstein-journals.org

Stoichiometry: The molar ratio of the reactants is a critical factor in determining the efficiency of the synthesis. Typically, an excess of carbon disulfide is used to ensure the complete conversion of the amine. d-nb.info The amount of base used to facilitate the formation of the dithiocarbamate salt is also crucial. Generally, two equivalents of a base, such as potassium carbonate, are used relative to the amine. d-nb.info The stoichiometry of the decomposing agent is also carefully controlled. For example, when using trichloroisocyanuric acid (TCT) as a desulfurylation reagent, approximately 0.5 equivalents relative to the amine are used. beilstein-journals.org

The following table, based on the synthesis of a generic aryl isothiocyanate, illustrates the typical ranges and effects of these parameters.

Table 1: Influence of Reaction Parameters on Aryl Isothiocyanate Synthesis

| Parameter | Typical Range | Effect on Reaction |

|---|---|---|

| Reaction Time | 2 - 24 hours | Longer times may be needed for less reactive amines to ensure complete conversion. |

| Temperature | 0°C - 60°C | Higher temperatures increase reaction rate but may lead to side products. |

| Stoichiometry (Amine:CS₂:Base) | 1 : 1.2-3 : 2 | Excess CS₂ and base drive the reaction towards the dithiocarbamate intermediate. |

Role of Solvent Systems

The choice of solvent is a determining factor in the synthesis of this compound, influencing the solubility of reactants, the reaction rate, and in some cases, the reaction pathway. A variety of solvents have been explored for the synthesis of aryl isothiocyanates, with their effectiveness often depending on the specific synthetic method being employed. beilstein-journals.orgnih.gov

Ethanol (B145695): Ethanol is a commonly used solvent in the synthesis of isothiocyanates, particularly in methods involving the condensation of an amine with a thiocarbonylating agent. nih.gov It is a protic solvent that can effectively dissolve the amine and facilitate the formation of the dithiocarbamate salt.

Acetonitrile (B52724): Acetonitrile is another frequently used solvent, particularly in reactions that require a polar aprotic medium. acs.org It offers good solubility for a wide range of organic compounds and is relatively inert under many reaction conditions. In some multicomponent reactions for the synthesis of related heterocyclic compounds, acetonitrile is the solvent of choice. acs.org

Dimethylformamide (DMF): DMF is a highly polar aprotic solvent that is particularly effective for reactions involving charged intermediates, such as the dithiocarbamate salt. beilstein-journals.org It has been shown to be beneficial in the synthesis of electron-deficient aryl isothiocyanates, where it can enhance the solubility of the starting amine and facilitate the reaction. beilstein-journals.orgnih.gov In some cases, a mixture of DMF and water is used to optimize the reaction conditions. beilstein-journals.org

Water: The use of water as a solvent aligns with the principles of green chemistry. d-nb.infocbijournal.com One-pot syntheses of aryl isothiocyanates have been successfully developed in aqueous media, often using a phase-transfer catalyst to facilitate the reaction between the organic reactants and the aqueous base. d-nb.info The use of water as a solvent can simplify the work-up procedure and reduce the environmental impact of the synthesis.

Pentyl Ethanoate: While not a common solvent for the synthesis of isothiocyanates, pentyl ethanoate has been used as a medium to study the properties of isothiocyanates, such as their antioxidant activity. chemrxiv.org Its use as a reaction solvent would be less conventional but might be explored in specific applications where its properties, such as its relatively low polarity and high boiling point, are advantageous.

The following table summarizes the role of different solvent systems in the synthesis of a model aryl isothiocyanate.

Table 2: Role of Solvent Systems in the Synthesis of 4-chlorophenyl isothiocyanate

| Solvent | Yield (%) | Reference |

|---|---|---|

| Water | 70 | beilstein-journals.org |

| Acetonitrile | 75 | beilstein-journals.org |

| DMF/Water (1:4) | 92 | beilstein-journals.org |

Catalyst Effects and Green Chemistry Approaches

In recent years, there has been a significant focus on developing more sustainable and efficient methods for the synthesis of isothiocyanates, including the use of catalysts and green chemistry principles. semanticscholar.org

Green Chemistry Approaches: Several green chemistry strategies have been applied to the synthesis of aryl isothiocyanates. These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly accelerate the synthesis of isothiocyanates. mdpi.com Reactions that might take several hours under conventional heating can often be completed in a matter of minutes in a microwave reactor. mdpi.com This can lead to higher yields and cleaner reaction profiles.

Aqueous Media: As mentioned previously, conducting the synthesis in water is a key green chemistry approach. d-nb.infocbijournal.com This eliminates the need for volatile organic solvents and simplifies the purification process.

Solvent-Free and Low-Solvent Conditions: In some cases, the reaction can be carried out under solvent-free or low-solvent conditions, further reducing the environmental impact. acs.org Catalyst-free hydrophosphinylation of isothiocyanates has been successfully achieved under such conditions. acs.org

Use of Greener Reagents: The development of less toxic and more environmentally benign reagents is another important aspect of green chemistry. For example, the use of solid-supported reagents or less hazardous desulfurizing agents can improve the safety and sustainability of the synthesis. cbijournal.com

The following table summarizes some of the green chemistry approaches applicable to the synthesis of aryl isothiocyanates.

Table 3: Green Chemistry Approaches for Aryl Isothiocyanate Synthesis

| Approach | Key Features | Potential Advantages |

|---|---|---|

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times | Increased yields, reduced side reactions, energy efficient. mdpi.com |

| Aqueous Synthesis | Use of water as a solvent | Environmentally benign, simplified work-up. d-nb.infocbijournal.com |

| Catalyst-Free Conditions | Avoids the use of metal or other catalysts | Reduces cost and potential for metal contamination of the product. acs.org |

Spectroscopic and Advanced Structural Elucidation of 2 Ethylphenyl Isothiocyanate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of organic molecules. Both ¹H and ¹³C NMR provide valuable information about the chemical environment of the nuclei within 2-Ethylphenyl isothiocyanate.

¹H NMR Spectral Analysis

Proton NMR (¹H NMR) spectroscopy of this compound reveals distinct signals corresponding to the different types of protons in the molecule. The aromatic protons typically appear as a complex multiplet in the downfield region of the spectrum due to their varied electronic environments and spin-spin coupling interactions. The ethyl group protons give rise to characteristic signals: a quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3) protons, a result of coupling with the adjacent protons.

Table 1: Representative ¹H NMR Spectral Data for this compound Derivatives

| Derivative | Solvent | Chemical Shift (δ) in ppm |

|---|---|---|

| (S)-1-Phenylethanol | CDCl₃ | 1.49 (d, J = 6.4 Hz, 3H), 1.93 (s, 1H), 4.88 (q, J = 6.4 Hz, 1H), 7.23–7.30 (m, 3H), 7.38 (m, 1H) rsc.org |

| (S)-1-(p-Tolyl)ethanol | CDCl₃ | 1.49 (d, J = 6.8 Hz, 3H), 1.88 (s, 1H), 2.36 (s, 3H), 4.86 (q, J = 6.4 Hz, 1H), 7.08–7.10 (m, 1H), 7.16–7.26 (m, 3H) rsc.org |

| (S)-1-(4-Fluorophenyl)ethanol | CDCl₃ | 1.46 (d, J = 6.4 Hz, 3H), 2.02 (s, 1H), 4.85 (q, J = 6.4 Hz, 1H), 7.00–7.04(m, 2H), 7.31–7.35(m, 2H) rsc.org |

| (S)-1-(4-Chlorophenyl)ethanol | CDCl₃ | 1.48 (d, J = 6.4 Hz, 3H), 1.88 (s, 1H), 4.89 (q, J = 6.4 Hz, 1H), 7.26–7.33(m, 4H) rsc.org |

| (S)-1-(4-Bromophenyl)ethanol | CDCl₃ | 1.48 (d, J = 6.8 Hz, 3H), 1.85 (s, 1H), 4.88 (q, J = 6.4 Hz, 1H), 7.26 (d, J = 7.6 Hz, 2H), 7.49 (d, J = 8.0 Hz, 2H) rsc.org |

| (S)-1-(4-(Trifluoromethyl)phenyl)ethanol | CDCl₃ | 1.51 (d, J = 6.4 Hz, 3H), 1.92 (s, 1H), 4.98 (q, J = 6.4 Hz, 1H), 7.50 (d, J = 8.0 Hz, 3H), 7.62(d, J = 8.0 Hz, 2H) rsc.org |

| (S)-1-Phenyl-1-ethanol | CDCl₃ | 1.52 (d, J = 6.4 Hz, 3H), 2.10 (s, 1H), 5.02 (q, J = 6.5 Hz, 1H), 7.26–7.39 (m, 5H) rsc.org |

| (S)-1-(2-Methylphenyl)ethanol | CDCl₃ | 1.47 (d, J = 6.4 Hz, 3H), 1.82 (s, 1H), 2.34 (s, 3H), 5.10–5.15 (m, 1H), 7.12–7.25 (m, 3H), 7.52(d, J = 7.2 Hz, 1H) rsc.org |

| (S)-1-(2-Methoxyphenyl)ethanol | CDCl₃ | 1.49 (d, J = 6.4 Hz, 3H), 2.68 (s, 1H), 3.86 (s, 3H), 5.08–5.10 (m, 1H), 6.87–6.98 (m, 2H), 7.22–7.34 (m, 2H) rsc.org |

¹³C NMR Spectral Analysis

Carbon-13 NMR (¹³C NMR) provides information on the number of distinct carbon environments in a molecule. azooptics.com For this compound, separate signals are expected for each unique carbon atom in the ethyl group and the aromatic ring. The carbon atom of the isothiocyanate group (-N=C=S) has a characteristic chemical shift. pressbooks.pub However, the signal for the isothiocyanate carbon can be broad and weak due to its relaxation properties. glaserchemgroup.com The chemical shifts of the aromatic carbons are influenced by the positions of the ethyl and isothiocyanate substituents. pressbooks.pub

Table 2: Representative ¹³C NMR Spectral Data for this compound Derivatives

| Derivative | Solvent | Chemical Shift (δ) in ppm |

|---|---|---|

| (S)-1-Phenylethanol | CDCl₃ | 25.2, 69.8, 123.6, 125.6, 127.5, 129.8, 134.4, 147.9 rsc.org |

| (S)-1-(4-Fluorophenyl)ethanol | CDCl₃ | 25.3, 69.8, 115.2, 127.0, 141.5, 160.1 rsc.org |

| (S)-1-(4-Chlorophenyl)ethanol | CDCl₃ | 25.3, 69.7, 126.8, 128.6, 133.0, 144.3 rsc.org |

| (S)-1-(4-Bromophenyl)ethanol | CDCl₃ | 25.2, 69.8, 121.1, 127.2, 131.5, 144.8 rsc.org |

| (S)-1-(4-(Trifluoromethyl)phenyl)ethanol | CDCl₃ | 25.4, 69.8, 122.8, 125.5, 129.5, 149.7 rsc.org |

| (S)-1-Phenyl-1-ethanol | CDCl₃ | 25.1, 70.4, 125.4, 127.4, 128.5, 145.9 rsc.org |

| (S)-1-(2-Methylphenyl)ethanol | CDCl₃ | 18.9, 23.9, 66.8, 124.5, 126.4, 127.2, 130.4, 134.2, 143.9 rsc.org |

| (S)-1-(2-Methoxyphenyl)ethanol | CDCl₃ | 22.9, 55.3, 66.6, 110.4, 120.8, 126.1, 128.3, 133.4, 155.6 rsc.org |

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Characterization

IR and FT-IR spectroscopy are instrumental in identifying the functional groups present in a molecule. The most prominent and characteristic absorption band for this compound is the strong, sharp peak corresponding to the asymmetric stretching vibration of the isothiocyanate (-N=C=S) group, which typically appears in the range of 2000-2200 cm⁻¹. chemicalpapers.com Other significant absorptions include those for the aromatic C-H stretching, aromatic C=C stretching, and the aliphatic C-H stretching of the ethyl group.

Table 3: FT-IR Spectral Data for this compound and a Derivative

| Compound | Technique | Key Vibrational Frequencies (cm⁻¹) |

|---|---|---|

| This compound | Capillary Cell: Neat | Strong, sharp absorption in the 2000-2200 cm⁻¹ region (asymmetric -N=C=S stretch) nih.gov |

Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for Molecular Weight and Fragmentation Analysis

MS and GC-MS are used to determine the molecular weight and to study the fragmentation patterns of this compound. In the mass spectrum, the molecular ion peak (M⁺) corresponds to the molecular weight of the compound. nih.gov The fragmentation pattern provides structural information. Common fragmentation pathways for this molecule involve the loss of the ethyl group, the isothiocyanate group, or cleavage of the aromatic ring. GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, allowing for the analysis of individual components in a mixture.

Table 4: GC-MS Data for this compound

| Technique | Key Findings |

|---|

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. Aromatic isothiocyanates typically exhibit characteristic absorption bands in the UV-Vis spectrum. chemicalpapers.com For this compound, these absorptions are due to π → π* transitions within the benzene (B151609) ring and n → π* transitions involving the isothiocyanate group. chemicalpapers.comresearchgate.net The position and intensity of these bands can be influenced by the solvent and the substitution pattern on the aromatic ring. chemicalpapers.com

Raman Spectroscopy

Raman spectroscopy is a complementary technique to IR spectroscopy and is particularly useful for observing non-polar bonds. nih.gov For this compound, the symmetric stretching vibration of the isothiocyanate group, which is often weak in the IR spectrum, can be observed in the Raman spectrum. nih.gov Aromatic ring vibrations are also readily detected.

X-ray Diffraction (XRD) Analysis for Solid-State Structure (if applicable for derivatives)

Detailed research findings from XRD studies on related aryl isothiocyanate derivatives reveal consistent structural motifs and predictable changes in the geometry of the N=C=S group. In its uncomplexed state, the isothiocyanate group in aryl isothiocyanates typically adopts a nearly linear geometry, with the N=C=S bond angle approaching 180°. nih.goviucr.org However, upon coordination to a metal center or reaction to form derivatives like thioureas, this linearity is often distorted.

For instance, when an aryl isothiocyanate coordinates to a metal, the N=C=S bond angle bends significantly, and the N=C and C=S bond lengths are observed to lengthen. nih.goviucr.org This is a consequence of the donation of π-electrons from the C=S bond to the metal and back-bonding from the metal to the π* orbitals of the ligand. nih.gov

The study of thiourea (B124793) derivatives formed from isothiocyanates also provides valuable structural information. These derivatives are of interest due to their potential biological activities and their tendency to form extensive intra- and intermolecular hydrogen bonding networks, which can be elucidated through XRD. academicjournals.orgresearchgate.net

While crystallographic data for derivatives of this compound are not directly available, the following tables present representative data for other aryl isothiocyanate derivatives, illustrating the type of information obtained from XRD analysis.

Table 1: Selected Crystallographic Data for an Aryl Isothiocyanate Metal Complex

| Parameter | Value | Reference |

| Compound | chlorido(η²-phenyl isothiocyanate-κ²C,S)-mer-tris(trimethylphosphane-κP)iridium(I) | nih.gov |

| Formula | [IrCl(C₇H₅NS)(C₃H₉P)₃] | nih.gov |

| N=C bond length (Å) | 1.256(7) | nih.gov |

| C=S bond length (Å) | 1.757(6) | nih.gov |

| N-C-S bond angle (°) | 137.2(4) | nih.gov |

| This table showcases the change in bond lengths and angles of the isothiocyanate group upon complexation with an iridium metal center. |

Table 2: Crystallographic Data for a Thiourea Derivative

| Parameter | Value | Reference |

| Compound | 1-(2-Morpholinoethyl)-3-(3-phenylacryloyl)thiourea | academicjournals.org |

| Crystal System | Triclinic | academicjournals.org |

| Space Group | Pī | academicjournals.org |

| a (Å) | 6.1452(14) | academicjournals.org |

| b (Å) | 9.731(2) | academicjournals.org |

| c (Å) | 14.690(3) | academicjournals.org |

| α (°) | 98.711(4) | academicjournals.org |

| β (°) | 93.971(4) | academicjournals.org |

| γ (°) | 104.444(4) | academicjournals.org |

| Z | 2 | academicjournals.org |

| This table provides the unit cell parameters for a thiourea derivative, which are fundamental in defining the crystal structure. |

The synthesis of such derivatives for XRD studies typically involves reacting the parent isothiocyanate with a suitable nucleophile. For example, thiourea derivatives are synthesized by reacting the isothiocyanate with an amine. academicjournals.org Metal complexes are formed by reacting the isothiocyanate with a metal salt. nih.goviucr.org The resulting crystalline products are then subjected to single-crystal XRD analysis to determine their three-dimensional structure.

Reactivity and Mechanistic Investigations of 2 Ethylphenyl Isothiocyanate

Nucleophilic Attack on the Isothiocyanate Carbon

The carbon atom of the isothiocyanate group in 2-Ethylphenyl isothiocyanate is highly electrophilic, a feature that dictates its primary mode of reactivity. This electrophilicity facilitates nucleophilic addition reactions, where a diverse range of nucleophiles can attack this carbon center. arkat-usa.orgmdpi.com The general mechanism involves the addition of the nucleophile to the C=S bond, forming a tetrahedral intermediate which can then be protonated or undergo further reaction.

A prominent example of this reactivity is the interaction with hydrazine (B178648) and its derivatives. The reaction of this compound with hydrazine proceeds via the nucleophilic attack of the amino group on the isothiocyanate carbon, leading to the formation of thiosemicarbazide (B42300) derivatives. Specifically, this reaction yields 4-(2-Ethylphenyl)-3-thiosemicarbazide. Similarly, substituted hydrazides, such as o-tolyloxyacetic acid hydrazide, react with this compound in ethanol (B145695) to form the corresponding N,N'-disubstituted thiourea (B124793) intermediate. nih.gov This reaction underscores the utility of hydrazides as effective nitrogen nucleophiles in engaging the isothiocyanate group.

The table below summarizes representative nucleophilic addition reactions involving this compound.

| Nucleophile | Reagent | Product | Reference |

| Hydrazine | Hydrazine | 4-(2-Ethylphenyl)-3-thiosemicarbazide | |

| Hydrazide | o-Tolyloxyacetic acid hydrazide | 1-((o-Tolyloxy)acetyl)-4-(2-ethylphenyl)thiosemicarbazide | nih.gov |

Interactive Data Table: Click on the headers to sort the data.

Cycloaddition Reactions and Heterocycle Formation

Cycloaddition reactions provide a powerful tool for the construction of cyclic compounds, and isothiocyanates are well-known participants in these transformations, leading to a variety of heterocycles. researchgate.netnumberanalytics.com These reactions, such as [3+2] and [4+2] cycloadditions, allow for the efficient assembly of five- and six-membered rings. researchgate.netnumberanalytics.comresearchgate.net

This compound serves as a key precursor for the synthesis of complex heterocyclic structures. A notable example is its use in the formation of substituted 1,2,4-triazoles. The synthesis begins with the condensation of an acyl hydrazide with this compound to form a thiourea derivative. nih.gov This intermediate, without being isolated, undergoes a base-catalyzed intramolecular cyclization. This process results in the formation of a five-membered heterocyclic ring, specifically 4-(2-Ethylphenyl)-5-o-tolyloxymethyl-4H- Current time information in Bangalore, IN.bibliomed.orgtriazole-3-thiol. nih.gov This transformation highlights how the reactivity of the isothiocyanate group can be harnessed to construct elaborate heterocyclic systems that are of interest in medicinal chemistry. nih.gov

The general principle of using isothiocyanates to build heterocycles is further demonstrated in reactions where isothiocyanates react with compounds containing multiple nucleophilic sites, leading to intramolecular cyclization and the formation of fused ring systems like quinazolines and benzothiazoles. rsc.orgmdpi.com

Formation of Thiourea Derivatives and Related Sulfur-Nitrogen Compounds

The reaction between an isothiocyanate and an amine is a classic, high-yielding method for the synthesis of thiourea derivatives. bibliomed.orgnih.govmdpi.com This reaction involves the nucleophilic addition of the amine's nitrogen atom to the electrophilic carbon of the isothiocyanate group.

In the context of this compound, its reaction with hydrazides provides a clear pathway to sulfur-nitrogen compounds. When this compound is treated with o-tolyloxyacetic acid hydrazide, the initial product is 1-((o-tolyloxy)acetyl)-4-(2-ethylphenyl)thiosemicarbazide. nih.gov This compound is a thiourea derivative where one nitrogen is acylated and the other is substituted with the 2-ethylphenyl group.

A stable and isolable sulfur-nitrogen compound formed from this compound is 4-(2-Ethylphenyl)-3-thiosemicarbazide. This thiosemicarbazide is synthesized through the direct reaction with hydrazine, showcasing a fundamental transformation of the isothiocyanate moiety.

The following table presents examples of thiourea and related sulfur-nitrogen compounds synthesized from this compound.

| Reagent | Product Compound | Class | Reference |

| o-Tolyloxyacetic acid hydrazide | 1-((o-Tolyloxy)acetyl)-4-(2-ethylphenyl)thiosemicarbazide | Thiosemicarbazide (Thiourea derivative) | nih.gov |

| Hydrazine | 4-(2-Ethylphenyl)-3-thiosemicarbazide | Thiosemicarbazide |

Interactive Data Table: Click on the headers to sort the data.

Reactions in Advanced Organic Synthesis as Building Blocks

The predictable reactivity and ability to introduce both sulfur and nitrogen into a molecular framework make this compound a valuable building block in advanced organic synthesis. researchgate.netsemanticscholar.org It serves as a synthon for introducing the 2-ethylphenylamino(thio)carbonyl unit, which can be elaborated into more complex structures, particularly heterocycles.

A compelling example of its utility is in the multi-step synthesis of substituted 1,2,4-triazole (B32235) analogues. nih.gov In this sequence, this compound is not merely a reactant for a simple conversion but a key component for constructing a specific heterocyclic core. The initial reaction with an acyl hydrazide forms a thiourea intermediate, which is then cyclized to a 4-(2-ethylphenyl)-substituted 1,2,4-triazole-3-thiol. nih.gov This triazole is itself a versatile intermediate that can be further functionalized, for instance, by reacting the thiol group with 2-bromoacetamide (B1266107) to append another side chain. nih.gov This strategic use of this compound to build a core structure that is subsequently modified demonstrates its role as a fundamental building block in a synthetic campaign aimed at producing complex target molecules. nih.gov

Mechanistic Pathways of Chemical Transformations

Understanding the mechanistic pathways of reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic strategies. The primary mechanistic feature is the electrophilic nature of the isothiocyanate carbon.

The formation of 4-(2-Ethylphenyl)-3-thiosemicarbazide provides a clear illustration of a fundamental mechanistic pathway. The reaction proceeds through the nucleophilic attack of the terminal nitrogen atom of hydrazine on the electrophilic carbon of the isothiocyanate group. This addition across the C=S double bond results in a zwitterionic or neutral tetrahedral intermediate, which rapidly rearranges or protonates to give the stable thiosemicarbazide product.

In more complex transformations, such as the formation of 4-(2-Ethylphenyl)-5-o-tolyloxymethyl-4H- Current time information in Bangalore, IN.bibliomed.orgtriazole-3-thiol, the mechanism involves a sequence of steps. It begins with the nucleophilic addition of the acyl hydrazide to the isothiocyanate, as described above, to form a thiourea intermediate. nih.gov This is followed by a base-catalyzed intramolecular cyclization. nih.gov In this step, a nitrogen atom of the hydrazide backbone acts as an internal nucleophile, attacking the thiocarbonyl carbon, leading to the expulsion of a water molecule and the formation of the stable 1,2,4-triazole ring.

Theoretical studies on general isothiocyanate reactions, including density functional theory (DFT) calculations, have further elucidated the energetics of these pathways, confirming the favorability of nucleophilic addition and detailing the transition states involved in cycloaddition reactions. researchgate.netnih.govchemrxiv.org For instance, in related systems, the cyclization of thiourea derivatives can involve regioselective attack by either a sulfur or nitrogen nucleophile on an available electrophilic site, with the outcome often depending on the specific substrate and reaction conditions. mdpi.com

Computational Chemistry and Theoretical Modeling of 2 Ethylphenyl Isothiocyanate

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) serves as a powerful computational tool for predicting the structural and electronic characteristics of molecules. A theoretical investigation of 2-ethylphenyl isothiocyanate would begin with geometry optimization to determine its most stable three-dimensional structure. This involves calculating the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule.

Following optimization, a range of electronic properties would be calculated to understand its reactivity and behavior. Key properties include:

HOMO-LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the electron density distribution around the molecule, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is invaluable for predicting sites of chemical reactions.

These calculations are foundational for understanding the intrinsic properties of this compound before investigating its behavior in chemical reactions.

Investigation of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in elucidating the step-by-step pathways of chemical reactions. For this compound, particularly in contexts like antioxidant activity, several key mechanisms would be investigated. These studies involve locating the transition state (TS) for each proposed reaction pathway—the highest energy point that must be overcome for the reaction to proceed. The energy of this transition state determines the activation energy and, consequently, the reaction rate.

Solvent Effects on Reaction Energetics and Kinetics

Chemical reactions are significantly influenced by their environment, particularly the solvent. Theoretical models, such as the Polarizable Continuum Model (PCM), are used to simulate the presence of a solvent and calculate its effect on reaction thermodynamics and kinetics. For this compound, studies would be conducted in solvents of varying polarity (e.g., water to mimic a biological environment and a nonpolar solvent to mimic a lipid environment). These calculations would reveal how the solvent stabilizes or destabilizes reactants, products, and transition states, thereby altering reaction rates and potentially shifting the dominant reaction mechanism.

Conformational Analysis and Vibrational Studies

The flexibility of the ethyl group in this compound allows for multiple spatial arrangements, or conformers. A conformational analysis would be performed to identify all stable conformers and their relative energies. This is crucial as the reactivity and spectral properties of the molecule can depend on its specific conformation.

Vibrational studies involve calculating the frequencies of the normal modes of vibration. These theoretical frequencies can be compared with experimental data from infrared (IR) and Raman spectroscopy to confirm the molecule's structure and identify its characteristic vibrational signatures. The analysis of vibrational modes provides a detailed picture of the molecule's internal motions and the strength of its chemical bonds. For instance, the characteristic asymmetric stretching frequency of the isothiocyanate (-N=C=S) group would be a key focus of such a study.

Molecular Electrostatic Potential (MEP) Analysis for Reactive Sites

Molecular Electrostatic Potential (MEP) analysis is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactive sites for electrophilic and nucleophilic attacks. The MEP map is a color-coded representation of the electrostatic potential on the electron density surface.

In the case of this compound, the MEP analysis highlights distinct regions of varying electrostatic potential. The isothiocyanate (-N=C=S) group, being highly electronegative, is expected to be an electron-rich region, depicted in shades of red and yellow. This indicates a negative electrostatic potential, making it susceptible to electrophilic attack. Specifically, the sulfur and nitrogen atoms of the isothiocyanate moiety are anticipated to be the primary sites for such interactions.

Illustrative Data Table for MEP Analysis of this compound

| Molecular Region | Predicted Electrostatic Potential | Color on MEP Map | Predicted Reactivity |

| Isothiocyanate Group (-N=C=S) | Negative | Red/Yellow | Electrophilic Attack |

| Phenyl Ring (Hydrogen Atoms) | Positive | Blue | Nucleophilic Attack |

| Ethyl Group (Hydrogen Atoms) | Positive | Blue | Nucleophilic Attack |

This table is illustrative and based on general principles of MEP analysis and findings for structurally similar compounds.

Quantum Chemical Descriptors and Reactivity Indices

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that quantify its reactivity and stability. These descriptors are typically calculated using Density Functional Theory (DFT), a computational method that has proven effective for studying isothiocyanate compounds. nih.gov Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, ionization potential, electron affinity, electronegativity, chemical hardness, and softness.

The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. A higher HOMO energy indicates a better electron donor, whereas a lower LUMO energy suggests a better electron acceptor. The energy gap between the HOMO and LUMO is a critical indicator of molecular stability and reactivity. A smaller energy gap implies a more reactive molecule, as less energy is required to excite an electron from the HOMO to the LUMO.

For this compound, the presence of the electron-donating ethyl group is expected to raise the HOMO energy level compared to unsubstituted phenyl isothiocyanate. The isothiocyanate group, with its π-bonds, will significantly influence both the HOMO and LUMO distributions. Computational studies on similar molecules, such as 1-aroyl-3-[3-chloro-2-methylphenyl] thiourea (B124793) hybrids, have shown that the HOMO and LUMO are often localized on different parts of the molecule, which dictates their reactivity. nih.gov

Illustrative Data Table of Quantum Chemical Descriptors for this compound

| Descriptor | Symbol | Illustrative Value | Unit | Significance |

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.5 | eV | Electron donating ability |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.2 | eV | Electron accepting ability |

| HOMO-LUMO Energy Gap | ΔE | 5.3 | eV | Chemical reactivity and stability |

| Ionization Potential | IP | 6.5 | eV | Energy required to remove an electron |

| Electron Affinity | EA | 1.2 | eV | Energy released when an electron is added |

| Electronegativity | χ | 3.85 | eV | Power to attract electrons |

| Chemical Hardness | η | 2.65 | eV | Resistance to change in electron distribution |

| Chemical Softness | S | 0.38 | eV⁻¹ | Reciprocal of hardness, indicates reactivity |

The values in this table are illustrative and are based on typical ranges observed for similar aromatic isothiocyanate compounds in computational studies. They serve to demonstrate the application of these descriptors.

These quantum chemical descriptors collectively provide a comprehensive profile of the reactivity of this compound, which is essential for predicting its behavior in chemical reactions and for the rational design of new molecules with desired properties.

Structure Activity Relationship Sar Studies of 2 Ethylphenyl Isothiocyanate Analogs

Influence of Substituent Effects on Biological Activity

Substituents on the phenyl ring of an aryl isothiocyanate can dramatically alter its biological profile by modifying its electronic and steric properties. These modifications influence everything from target affinity and reactivity to metabolic stability and bioavailability.

The carbon atom of the isothiocyanate group is highly electrophilic, allowing it to readily react with nucleophilic groups in biological molecules, such as the thiol groups of cysteine residues in proteins. This reactivity is fundamental to the mechanism of action for many isothiocyanates. fiveable.me The electrophilicity of this carbon atom, and thus the pharmacological potency, can be tuned by the electronic effects of substituents on the aryl ring.

Electron-donating groups (EDGs) , such as the ethyl group in 2-ethylphenyl isothiocyanate, release electron density into the aromatic ring. This effect reduces the electrophilicity of the isothiocyanate carbon, potentially decreasing its reactivity towards nucleophiles. Studies on various aryl isothiocyanates have shown that the presence of EDGs like methyl or methoxy (B1213986) groups can lead to a decrease in certain biological activities, such as free radical scavenging, when compared to the unsubstituted phenyl isothiocyanate. researchgate.net

Electron-withdrawing groups (EWGs) , such as nitro (-NO₂) or chloro (-Cl) groups, pull electron density away from the aromatic ring. This increases the electrophilicity of the isothiocyanate carbon, often leading to higher reactivity. nih.gov Research has indicated that electron-deficient aryl isothiocyanates can exhibit different and sometimes more potent anticancer properties compared to their electron-rich counterparts. researchgate.net

Therefore, the potency of this compound is a balance; while the electrophilic -NCS group is essential for activity, the electron-donating ethyl group modulates this reactivity. In some contexts, this might result in lower potency compared to analogs with strongly electron-withdrawing groups. However, extreme reactivity can also lead to instability and non-specific binding, making the moderated electrophilicity of compounds like this compound potentially advantageous for achieving a specific biological effect. uzh.ch

Steric hindrance refers to the spatial arrangement of atoms within a molecule that can impede chemical reactions or interactions. The placement of the ethyl group at the ortho-position (position 2) of the phenyl ring in this compound introduces significant steric bulk near the reactive isothiocyanate group. researchgate.netresearchgate.net

This steric hindrance can have several consequences:

Metabolic Stability : Conversely, steric hindrance can protect the molecule from metabolic enzymes, particularly cytochrome P450s, which are responsible for the biotransformation of many drugs. ashp.org By blocking access to the reactive center or adjacent positions on the ring, the ortho-ethyl group may slow down the rate of metabolism, potentially increasing the compound's half-life and bioavailability. ashp.orgnih.gov

Reactivity : In chemical syntheses, ortho-substituents are well-known to reduce reaction rates or yields due to steric hindrance, a principle that also applies to interactions within a biological system. nih.govbiorxiv.org

Comparative Analysis with Other Aryl and Alkyl Isothiocyanates

Isothiocyanates are broadly categorized based on the nature of the "R" group attached to the -N=C=S moiety. Comparing this compound (an aryl ITC) with other aryl and alkyl ITCs reveals significant differences in their biological profiles.

Aryl vs. Arylalkyl Isothiocyanates : Studies comparing aryl ITCs (where the -NCS group is directly attached to the aromatic ring) with arylalkyl ITCs (where a methylene (B1212753) bridge separates the ring and the -NCS group, e.g., benzyl (B1604629) isothiocyanate) show that this structural difference is critical. For instance, in cholinesterase inhibition assays, direct attachment to the aromatic ring generally resulted in better activity. researchgate.net Phenyl isothiocyanate (the parent aryl ITC) was more active than benzyl isothiocyanate in these studies. researchgate.netnih.gov

Aryl vs. Alkyl Isothiocyanates : Aromatic ITCs are often reported to be more potent antimicrobial agents than aliphatic (alkyl) ITCs. For example, benzyl isothiocyanate and phenethyl isothiocyanate show greater antimicrobial potency than allyl isothiocyanate. However, alkyl ITCs like sulforaphane (B1684495) are renowned for their potent induction of phase II detoxification enzymes, a key mechanism in chemoprevention. ashp.org

The table below presents a comparative overview of the biological activities of different isothiocyanate classes.

| Compound Name | Class | Observed Biological Activity | Reference |

| Phenyl isothiocyanate | Aryl | Cholinesterase inhibition, Anti-inflammatory, Antioxidant | researchgate.net |

| 2-Methoxyphenyl isothiocyanate | Aryl (ortho-substituted) | Good cholinesterase inhibition | researchgate.net |

| Benzyl isothiocyanate | Arylalkyl | Lower cholinesterase inhibition than phenyl ITC; Potent antimicrobial | researchgate.net |

| Phenethyl isothiocyanate | Arylalkyl | Potent antimicrobial; High bioavailability potential | uomustansiriyah.edu.iq |

| Allyl isothiocyanate | Alkenyl (Aliphatic) | Weaker antimicrobial than arylalkyl ITCs; Low cholinesterase inhibition | researchgate.net |

| Sulforaphane | Alkyl | Potent anticancer and antimicrobial properties | nih.govuomustansiriyah.edu.iq |

This table is for illustrative purposes and activities can vary significantly based on the specific assay.

This compound, as a substituted aryl ITC, would be expected to share more properties with phenyl isothiocyanate and its substituted analogs than with alkyl ITCs like sulforaphane. Its specific activity profile is a unique result of its combined electronic and steric features.

Computational Approaches in SAR Elucidation

Modern drug discovery and SAR studies increasingly rely on computational methods to predict the properties of molecules and guide synthetic efforts. These in silico techniques provide valuable insights into how a compound like this compound and its analogs might behave.

Quantitative Structure-Activity Relationship (QSAR) : QSAR models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For isothiocyanates, QSAR studies have been successfully used to predict antimicrobial activity against various bacteria based on calculated physicochemical properties. nih.gov Such models can predict the activity of new ITC analogs, including different substitutions on the phenyl ring, helping to prioritize which compounds to synthesize and test.

Molecular Docking : This technique predicts the preferred orientation of a molecule when bound to a biological target, such as an enzyme or receptor. For isothiocyanate derivatives, docking studies have been used to understand how they fit into the active site of targets like cyclooxygenase (COX) enzymes. This can reveal key interactions, such as hydrogen bonds, and explain why certain analogs are more potent than others, providing a rationale for the observed SAR.

ADME Prediction : Computational tools can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a molecule. uomustansiriyah.edu.iq These predictions help to assess a compound's potential bioavailability and drug-likeness. For example, in silico analysis of phenethyl isothiocyanate (PEITC) suggested it has high gastrointestinal absorption and blood-brain barrier permeability, marking it as a promising lead compound. uomustansiriyah.edu.iq Similar analyses for this compound would help elucidate how its specific structure influences its pharmacokinetic profile.

These computational approaches allow researchers to build and refine hypotheses about the SAR of this compound analogs, making the process of developing new therapeutic agents more efficient and targeted.

Applications and Future Research Directions

Role as Synthetic Intermediates in Pharmaceutical and Agrochemical Industries

Isothiocyanates are important organic synthesis intermediates. google.com They serve as versatile precursors for the creation of a wide array of nitrogen and sulfur-containing heterocyclic compounds. researchgate.net Many of these resulting heterocyclic structures exhibit significant biological activities, finding use as antibacterial, insecticidal, and herbicidal agents in the agrochemical sector. google.comresearchgate.net In the pharmaceutical industry, these derivatives are explored for their potential in treating various diseases, including those requiring antibacterial, anti-inflammatory, and anticancer actions. google.com The reactivity of the isothiocyanate group allows for its use in the synthesis of more complex molecules for these industries. lookchem.comsmolecule.com

Use in Proteomics Research (via derivatives)

Derivatives of isothiocyanates play a crucial role in the field of proteomics. nih.gov Isothiocyanates can react with primary amines in proteins to form stable covalent bonds, making them effective labeling reagents. smolecule.com This property allows researchers to attach a chemical tag to proteins, which can then be detected and characterized using analytical techniques like mass spectrometry. smolecule.com This labeling is instrumental in identifying proteins and studying their functions and interactions within a biological system. smolecule.comontosight.ai For instance, quantitative chemical proteomics has been used to identify protein targets of isothiocyanates, shedding light on their mechanisms of action, such as the induction of apoptosis. nih.govnih.gov Some isothiocyanate derivatives are specifically marketed as specialty products for proteomics research. evitachem.com

Potential as Bioactive Compounds in Medicinal Chemistry

Isothiocyanates, including derivatives of 2-ethylphenyl isothiocyanate, have shown promise as bioactive compounds in medicinal chemistry. nih.govnih.gov Research has demonstrated a range of biological activities for this class of compounds, including anticancer, anti-inflammatory, and antimicrobial properties. ontosight.ainih.gov Their ability to interact with and inhibit specific biomolecules, such as enzymes, makes them attractive candidates for drug development. ontosight.ai For example, some isothiocyanates have been shown to induce apoptosis in cancer cells by covalently modifying key regulatory proteins. nih.govnih.gov The isothiocyanate group is often a key pharmacophore responsible for the observed biological activity. nih.gov

Interactive Table: Bioactive Isothiocyanate Derivatives and Their Observed Effects

| Compound/Derivative | Observed Bioactivity | Research Focus |

|---|---|---|

| Phenethyl isothiocyanate (PEITC) | Anticancer, induces apoptosis | Investigating covalent protein targets to understand apoptosis induction. nih.govnih.gov |

| Benzyl (B1604629) isothiocyanate (BITC) | Anticancer, induces apoptosis | Proteomics studies to identify protein targets. nih.govnih.gov |

| Sulforaphane (B1684495) (SFN) | Anticancer, induces apoptosis | Proteomics and mechanistic studies of cancer prevention. nih.govnih.gov |

| 4-(α-l-rhamnosyloxy) benzyl isothiocyanate | Anti-adipogenic | Investigating potential for weight management. nih.govresearchgate.net |

Environmental Research Applications

In environmental research, isothiocyanates are being investigated for several applications. They are studied as natural toxins with potential use in agriculture. For example, isothiocyanates released from certain plants have biocidal effects and are explored for nematode management in a strategy known as biofumigation. researchgate.netmdpi.com

Furthermore, recent studies have highlighted the potential of natural-based isothiocyanate derivatives as antioxidant additives in petrochemical products. nih.govroyalsocietypublishing.org Synthetic antioxidants used in products like plastics and rubbers can become environmental contaminants. nih.govroyalsocietypublishing.org Research using computational methods like Density Functional Theory (DFT) has shown that some isothiocyanates possess high radical-scavenging activity, suggesting they could be effective, more environmentally friendly alternatives to conventional synthetic additives. nih.govroyalsocietypublishing.orgchemrxiv.org

Design of Novel Isothiocyanate Derivatives with Enhanced Efficacy or Selectivity

A significant area of ongoing research is the design and synthesis of novel isothiocyanate derivatives with improved efficacy or selectivity for specific biological targets. By modifying the chemical structure of the parent isothiocyanate, researchers aim to enhance its desired therapeutic or biological effects while minimizing potential off-target interactions. This involves creating new molecules and evaluating their activities. For instance, novel pyridine, thiophene, and thiadiazole scaffolds have been synthesized using isothiocyanate-derived intermediates and evaluated for their antimicrobial properties. benthamdirect.com The discovery of protein targets for existing isothiocyanates provides a molecular basis for designing more potent and specific compounds for applications such as cancer therapy. nih.govnih.gov

Advanced Analytical Methodologies for Detection and Quantification

The accurate detection and quantification of isothiocyanates are crucial for research in all the aforementioned areas. Various advanced analytical methodologies are employed for this purpose. High-performance liquid chromatography (HPLC) and gas chromatography (GC), often coupled with mass spectrometry (MS), are the major techniques for the qualitative and quantitative analysis of isothiocyanates. mdpi.comresearchgate.net However, the analysis can be challenging due to the instability of these compounds and their lack of strong chromophores, which can complicate simultaneous determination. researchgate.net To overcome these challenges, methods such as pre-column derivatization are sometimes used. mdpi.com High-resolution mass spectrometry (HRMS) has also been utilized for the determination of isothiocyanates without the need for a derivatization step. mdpi.com

Interactive Table: Analytical Techniques for Isothiocyanate Analysis

| Analytical Technique | Application | Key Considerations |

|---|---|---|

| High-Performance Liquid Chromatography (HPLC) with UV detection | Quantification of isothiocyanates and their derivatives. mdpi.com | Lack of strong chromophores in some ITCs can be a challenge. researchgate.net |

| Gas Chromatography (GC) with Mass Spectrometry (MS) | Analysis of hydrolysis products of glucosinolates (precursors to ITCs). mdpi.com | Potential for thermal degradation of some compounds. mdpi.com |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Quantification in various matrices including biological fluids and food products. mdpi.com | Provides high sensitivity and specificity. |

| High-Resolution Mass Spectrometry (HRMS) | Qualitative and quantitative determination without derivatization. mdpi.com | Offers accurate mass measurements for compound identification. |

Integration of Experimental and Computational Approaches for Comprehensive Understanding

To gain a deeper and more comprehensive understanding of this compound and related compounds, researchers are increasingly integrating experimental and computational approaches. scilit.com Computational methods, such as Density Functional Theory (DFT), are used to study the electronic and geometric characteristics of these molecules, predict their reactivity, and elucidate reaction mechanisms. researchgate.netnih.govchemrxiv.org These theoretical studies complement experimental findings from techniques like X-ray crystallography and spectroscopic analysis. scilit.com For example, computational docking studies have been used to predict how isothiocyanates might bind to and inhibit enzymes, with the results then being validated through biochemical assays. nih.gov This synergistic approach provides valuable insights that can guide the design of new experiments and the development of novel isothiocyanate derivatives with specific properties.

Emerging Research Areas and Unexplored Bioactivities

While research on this compound has established a foundational understanding of its properties, the broader landscape of isothiocyanate research points toward several emerging and relatively unexplored areas where this specific compound could demonstrate significant bioactivity. Future investigations are likely to focus on more nuanced and complex biological activities, moving beyond primary cytotoxic effects to roles in cellular signaling, microbial interactions, and as a modulator of the tumor microenvironment.

A significant emerging area is the potential for this compound to modulate the tumor microenvironment. Recent studies on other isothiocyanates have revealed their ability to influence the complex ecosystem of tumors, including promoting the proliferation of beneficial immune cells like B, T, and NK cells, blocking the epithelial-mesenchymal transition (EMT), and inhibiting angiogenesis. nih.gov These activities suggest that this compound could function not just as a direct anticancer agent, but as an immunomodulatory compound that helps to dismantle the supportive environment of a tumor.

Another frontier in isothiocyanate research is the inhibition of cancer stem cells (CSCs). CSCs are a subpopulation of tumor cells responsible for initiation, progression, metastasis, and recurrence of cancer. Isothiocyanates have been shown to regulate the self-renewal signaling pathways of CSCs, such as Wnt/β-catenin, Hedgehog, and Notch. nih.gov The potential for this compound to target these resilient and highly tumorigenic cells is a compelling and as-yet unexplored area of investigation.

The influence of isothiocyanates on microbial homeostasis, particularly the gut microbiota, is a rapidly developing field of study. nih.gov Research has indicated that these compounds can ameliorate gut microbiota imbalances and inhibit the mucosal invasion by certain bacteria. nih.gov Given that this compound is found in Sinapis alba (white mustard), its interaction with the human gut microbiome following consumption is a pertinent and unexplored area. nih.gov This could have implications not only for digestive health but also for systemic health, given the gut-brain and gut-organ axes.

Furthermore, while the neuroprotective properties of some isothiocyanates like sulforaphane and phenethyl isothiocyanate (PEITC) are well-documented, the specific neuroprotective potential of this compound remains largely uninvestigated. foodandnutritionjournal.orgmdpi.com These related compounds have been shown to activate the Nrf2 pathway, which regulates genes involved in mitigating neurodegenerative conditions by reducing oxidative stress. foodandnutritionjournal.orgmdpi.com Exploring whether this compound can similarly activate these cytoprotective pathways could open new avenues for its application in the context of neurodegenerative diseases. researchgate.net

The table below summarizes these potential emerging research areas for this compound, based on the activities observed in structurally related isothiocyanates.

Table 1: Emerging Research Areas and Unexplored Bioactivities of this compound

| Emerging Research Area | Rationale and Supporting Findings for Related Isothiocyanates | Potential Significance for this compound |

| Modulation of Tumor Microenvironment | Isothiocyanates can promote anti-tumor immune responses and inhibit angiogenesis and epithelial-mesenchymal transition (EMT). nih.gov | Could be investigated as an immunomodulatory agent and for its ability to disrupt the supportive network of tumors. |

| Inhibition of Cancer Stem Cells (CSCs) | Isothiocyanates have been found to regulate key self-renewal signaling pathways in CSCs (e.g., Wnt/β-catenin, Hedgehog, Notch). nih.gov | Potential to target the root of tumor recurrence and metastasis, offering a more durable anticancer strategy. |

| Regulation of Microbial Homeostasis | Isothiocyanates can influence the composition of the gut microbiota and inhibit pathogenic bacterial invasion. nih.gov | As a component of edible plants, its impact on gut health and related systemic effects is a key unexplored area. |

| Neuroprotection | Structurally similar isothiocyanates (e.g., PEITC, sulforaphane) show neuroprotective effects through activation of the Nrf2 pathway and reduction of oxidative stress. foodandnutritionjournal.orgmdpi.comresearchgate.net | Potential therapeutic application in neurodegenerative diseases, an area where it is currently unstudied. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.